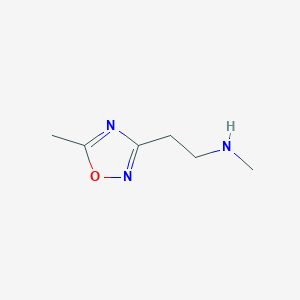![molecular formula C24H22Cl2N2O4 B12151695 N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12151695.png)
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the furan ring and the dichlorophenyl group, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological or chemical activities.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially novel properties.
Scientific Research Applications
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: A compound with a similar structural motif, used in early discovery research.
Properties
Molecular Formula |
C24H22Cl2N2O4 |
|---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H22Cl2N2O4/c1-14(2)27-24(30)21(28-23(29)15-4-7-17(31-3)8-5-15)13-18-9-11-22(32-18)16-6-10-19(25)20(26)12-16/h4-14H,1-3H3,(H,27,30)(H,28,29)/b21-13- |
InChI Key |
YKSKJGKISMOBEC-BKUYFWCQSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12151623.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12151625.png)
![(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12151627.png)
![9-Bromo-5-(4-chlorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12151633.png)
![9-(4-fluorophenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12151635.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12151639.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12151649.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12151653.png)
![(5E)-5-{2-[3-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12151659.png)
![N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-beta-alaninamide](/img/structure/B12151664.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide](/img/structure/B12151668.png)
![2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2-chloro-4,6-dimethyl-phenyl)-acetamide](/img/structure/B12151673.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B12151676.png)
